N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(trifluoromethyl)pyrrolidin-3-amine typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of 3-pyrrolidinone with trifluoromethylating agents under specific conditions. Another approach involves the cyclization of suitable precursors containing trifluoromethyl and amine functionalities .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(trifluoromethyl)pyrrolidin-3-one, while substitution reactions can produce various substituted pyrrolidines .
Scientific Research Applications
N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(trifluoromethyl)pyrrolidine: Similar structure but with the trifluoromethyl group at a different position.
N-(trifluoromethyl)pyrrolidin-2-amine: Another isomer with the amine group at a different position.
Trifluoromethyl-substituted pyrrolidines: A broader category of compounds with similar functional groups.
Uniqueness: N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H9F3N2 |
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Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)10-4-1-2-9-3-4/h4,9-10H,1-3H2 |
InChI Key |
SDPVPOQYKXDKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(F)(F)F |
Origin of Product |
United States |
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